molecular formula C17H33N5O2 B6986069 N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide

N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide

Cat. No.: B6986069
M. Wt: 339.5 g/mol
InChI Key: NJNPRQSZIMRUIU-UHFFFAOYSA-N
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Description

N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide is a complex organic compound with a unique structure that includes two piperidine rings

Properties

IUPAC Name

N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N5O2/c1-16(7-3-5-9-20-16)14(23)19-12-13(11-18)22-15(24)17(2)8-4-6-10-21-17/h13,20-21H,3-12,18H2,1-2H3,(H,19,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNPRQSZIMRUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)NCC(CN)NC(=O)C2(CCCCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the piperidine rings, followed by the introduction of the amino and carbonyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[3-amino-2-[(2-methylpiperidine-2-carbonyl)amino]propyl]-2-methylpiperidine-2-carboxamide: shares structural similarities with other piperidine derivatives.

    2-methylpiperidine: A simpler compound with a single piperidine ring.

    N-methylpiperidine: Another related compound with different functional groups.

Uniqueness

What sets this compound apart is its dual piperidine rings and the specific arrangement of amino and carbonyl groups, which confer unique chemical properties and potential biological activities.

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